molecular formula C8H16O2 B13019573 (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B13019573
M. Wt: 144.21 g/mol
InChI Key: LSFDSZDFBLZOSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of 3,3-dimethyl-1,5-hexanediol . The reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol is unique due to the presence of the two methyl groups at the third carbon, which influence its steric and electronic properties. This structural feature affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3,3-dimethyloxan-4-yl)methanol

InChI

InChI=1S/C8H16O2/c1-8(2)6-10-4-3-7(8)5-9/h7,9H,3-6H2,1-2H3

InChI Key

LSFDSZDFBLZOSF-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCC1CO)C

Origin of Product

United States

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